2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one
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Overview
Description
2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one, commonly known as DCP-TA, is a compound that has been extensively studied for its potential use in scientific research. DCP-TA is a thiazolidinone derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DCP-TA is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. DCP-TA has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DCP-TA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism.
Biochemical and Physiological Effects:
DCP-TA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. DCP-TA has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. In addition, DCP-TA has been shown to have anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
DCP-TA has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have a variety of biological activities, making it a useful tool for studying various cellular processes. However, there are also some limitations to using DCP-TA in lab experiments. It can be difficult to determine the optimal concentration of DCP-TA to use in experiments, and it can also be difficult to determine the specific mechanism of action of DCP-TA.
Future Directions
There are several future directions for research on DCP-TA. One area of research is the development of new synthetic methods for DCP-TA, which could lead to more efficient and cost-effective production of the compound. Another area of research is the investigation of the specific mechanisms of action of DCP-TA, which could help to identify new therapeutic targets for various diseases. Additionally, more research is needed to determine the optimal concentration of DCP-TA to use in experiments, as well as the potential side effects of the compound.
Synthesis Methods
DCP-TA can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form 2-(2,4-dichlorophenyl)-3-oxobutanoic acid. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring, resulting in the formation of DCP-TA.
Scientific Research Applications
DCP-TA has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DCP-TA has also been investigated for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(4-ethylphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NOS/c1-2-11-3-6-13(7-4-11)20-16(21)10-22-17(20)14-8-5-12(18)9-15(14)19/h3-9,17H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMQIHRTDPRHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(SCC2=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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